molecular formula C8H6N2O5 B14837867 (6-Formyl-4-nitropyridin-2-YL)acetic acid

(6-Formyl-4-nitropyridin-2-YL)acetic acid

Cat. No.: B14837867
M. Wt: 210.14 g/mol
InChI Key: ZJGQDSJEQDUKKK-UHFFFAOYSA-N
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Description

(6-Formyl-4-nitropyridin-2-YL)acetic acid is a chemical compound with the molecular formula C8H6N2O5 and a molecular weight of 210.14 g/mol . This compound is characterized by the presence of a formyl group at the 6th position, a nitro group at the 4th position, and an acetic acid moiety attached to the 2nd position of the pyridine ring. It is a derivative of pyridine, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Formyl-4-nitropyridin-2-YL)acetic acid typically involves multi-step organic reactions. One common method includes the nitration of 2-acetylpyridine to introduce the nitro group at the 4th position, followed by formylation at the 6th position. The acetic acid moiety can be introduced through various organic transformations, such as the use of acetic anhydride or acetyl chloride under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

(6-Formyl-4-nitropyridin-2-YL)acetic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like sodium methoxide (NaOCH3) for methoxylation.

Major Products

    Oxidation: Conversion of the formyl group to a carboxylic acid results in (6-Carboxy-4-nitropyridin-2-YL)acetic acid.

    Reduction: Reduction of the nitro group yields (6-Formyl-4-aminopyridin-2-YL)acetic acid.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(6-Formyl-4-nitropyridin-2-YL)acetic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (6-Formyl-4-nitropyridin-2-YL)acetic acid depends on its interaction with biological targets. The formyl and nitro groups can participate in various biochemical pathways, potentially inhibiting enzymes or interacting with receptors. The acetic acid moiety may enhance its solubility and facilitate cellular uptake. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Formyl-4-nitropyridin-2-YL)acetic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of formyl, nitro, and acetic acid groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C8H6N2O5

Molecular Weight

210.14 g/mol

IUPAC Name

2-(6-formyl-4-nitropyridin-2-yl)acetic acid

InChI

InChI=1S/C8H6N2O5/c11-4-6-2-7(10(14)15)1-5(9-6)3-8(12)13/h1-2,4H,3H2,(H,12,13)

InChI Key

ZJGQDSJEQDUKKK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1CC(=O)O)C=O)[N+](=O)[O-]

Origin of Product

United States

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